molecular formula C14H21F2O4P B8049749 1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester

1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester

Cat. No.: B8049749
M. Wt: 322.28 g/mol
InChI Key: OOUSHVCDMBTSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester is a chemical compound with significant interest in various fields of research due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester typically involves the introduction of difluoromethyl groups into the molecular structure. One common method includes the use of difluoromethylation reagents, which can transfer CF2H groups to various substrates. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the desired positions on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester involves its interaction with molecular targets through its reactive functional groups. The difluoromethyl and phosphonic acid ester groups can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-bromophenyl)difluoromethylphosphonate
  • Diethyl (difluoromethyl)phosphonate

Uniqueness

1,1-Difluoro-2-hydroxy-4-phenylbutylphosphonic acid diethyl ester is unique due to the presence of both hydroxyl and phenyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-diethoxyphosphoryl-1,1-difluoro-4-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2O4P/c1-3-19-21(18,20-4-2)14(15,16)13(17)11-10-12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUSHVCDMBTSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(CCC1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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